molecular formula C28H23N3O4S4 B383182 RCL R876933

RCL R876933

Cat. No.: B383182
M. Wt: 593.8g/mol
InChI Key: RLLQOHQTQLFRCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[(3-phenyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2’,4-bithiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple heterocyclic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[(3-phenyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2’,4-bithiophene-3-carboxylate typically involves multi-step organic reactionsKey steps include cyclization reactions, thiolation, and esterification under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(3-phenyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2’,4-bithiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

Methyl 2-({[(3-phenyl-4-oxo-3,4,5,6,7,8-hexahydro1

Mechanism of Action

The mechanism by which Methyl 2-({[(3-phenyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2’,4-bithiophene-3-carboxylate exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothieno[2,3-d]pyrimidine derivatives and bithiophene-based molecules. These compounds share structural features but may differ in their functional groups and overall reactivity.

Uniqueness

Methyl 2-({[(3-phenyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2’,4-bithiophene-3-carboxylate is unique due to its combination of multiple heterocyclic systems and the presence of both sulfur and nitrogen atoms within its structure. This unique combination of features may confer distinct chemical and biological properties, making it a valuable compound for further study .

Properties

Molecular Formula

C28H23N3O4S4

Molecular Weight

593.8g/mol

IUPAC Name

methyl 2-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C28H23N3O4S4/c1-35-27(34)23-18(19-12-7-13-36-19)14-37-24(23)29-21(32)15-38-28-30-25-22(17-10-5-6-11-20(17)39-25)26(33)31(28)16-8-3-2-4-9-16/h2-4,7-9,12-14H,5-6,10-11,15H2,1H3,(H,29,32)

InChI Key

RLLQOHQTQLFRCD-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CSC3=NC4=C(C5=C(S4)CCCC5)C(=O)N3C6=CC=CC=C6

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CSC3=NC4=C(C5=C(S4)CCCC5)C(=O)N3C6=CC=CC=C6

Origin of Product

United States

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